4-Bromo-5-methoxy-2-nitrobenzoic acid
Overview
Description
4-Bromo-5-methoxy-2-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H6BrNO5 and its molecular weight is 276.04 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It’s known that nitrobenzoic acid derivatives can participate in various chemical reactions such as free radical bromination and nucleophilic substitution .
Biochemical Pathways
As a nitrobenzoic acid derivative, it may potentially interfere with pathways involving aromatic compounds
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 4-Bromo-5-methoxy-2-nitrobenzoic acid are not well-studied. Its bioavailability, half-life, and clearance rate in the body are unknown. It’s important to note that these properties can significantly affect the compound’s pharmacological activity .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its chemical structure, it might interact with cellular components in a way that could lead to changes in cell function or viability. These effects would need to be confirmed through experimental studies .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, presence of other chemicals, and specific conditions within the biological system where the compound is active. For instance, the compound is stored at a temperature between 0-5°C, suggesting that it may be sensitive to temperature changes .
Biochemical Analysis
Biochemical Properties
4-Bromo-5-methoxy-2-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, this compound may interact with proteins involved in oxidative stress responses, potentially influencing cellular redox states .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. By modulating the activity of key signaling molecules, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, it may upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to counteract oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific enzyme active sites, leading to either inhibition or activation of enzymatic activity. For example, the binding of this compound to cytochrome P450 can result in altered enzyme conformation and activity. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as temperature and pH, which can affect its degradation rate. Over extended periods, this compound may undergo chemical degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as the upregulation of detoxification pathways .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound may exhibit minimal toxicity and exert beneficial effects, such as the modulation of metabolic pathways. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to oxidative metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, influencing metabolic flux and the levels of specific metabolites. The involvement of this compound in these pathways highlights its potential impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of binding sites .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
4-bromo-5-methoxy-2-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO5/c1-15-7-2-4(8(11)12)6(10(13)14)3-5(7)9/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRXHJGZRSVCBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.